molecular formula C20H25N5O7S B2707230 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-49-4

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2707230
CAS No.: 868982-49-4
M. Wt: 479.51
InChI Key: JWIPGURPGWGCKU-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H25N5O7S and its molecular weight is 479.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Thermolysis

The study of spiro-fused 2-alkoxy-2-amino-Δ3-1,3,4-oxadiazolines, which are structurally related to the compound of interest, reveals insights into the synthesis and thermolytic pathways to generate aminooxycarbenes. These compounds undergo thermolysis to afford aminooxycarbenes, highlighting a method for producing nucleophilic carbenes from oxadiazolines and oxazolidin-2-ylidenes (Couture & Warkentin, 1997).

N-alkynylation

General strategies for N-alkynylation of carbamates, sulfonamides, and chiral oxazolidinones highlight a versatile approach to accessing various substituted ynamides. This demonstrates the chemical flexibility and potential reactivity of structures bearing resemblance to the compound , emphasizing the significance of such reactions in synthetic organic chemistry (Dunetz & Danheiser, 2003).

Electrogenerated N-Heterocyclic Carbene

An electrochemical procedure for N-acylation of chiral oxazolidin-2-ones represents an innovative approach to modifying structures similar to the queried compound. This process, which occurs in ionic liquids, underlines the potential for green chemistry applications and the role of electrogenerated carbenes in synthetic strategies (Chiarotto et al., 2009).

Chemistry of Cyclic Aminooxycarbenes

Further investigation into cyclic aminooxycarbenes, generated from oxazolidin-2-ylidenes through thermolysis, provides insights into the chemical behavior and reactivity of these species. The study of their reactions with phenols and isocyanates enhances our understanding of nucleophilic carbenes and their potential applications in synthetic chemistry (Couture & Warkentin, 1997).

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S/c26-19(22-4-1-6-24-7-5-21-14-24)20(27)23-13-18-25(8-9-32-18)33(28,29)15-2-3-16-17(12-15)31-11-10-30-16/h2-3,5,7,12,14,18H,1,4,6,8-11,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPGURPGWGCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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